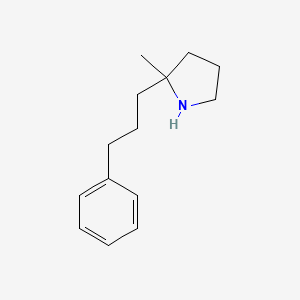

2-Methyl-2-(3-phenylpropyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-methyl-2-(3-phenylpropyl)pyrrolidine |

InChI |

InChI=1S/C14H21N/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3 |

InChI Key |

QNWOJYMOHUQYSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 3 Phenylpropyl Pyrrolidine and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a fundamental challenge in the synthesis of compounds like 2-methyl-2-(3-phenylpropyl)pyrrolidine. Chemists have devised numerous approaches that allow for the efficient assembly of this five-membered nitrogen heterocycle.

Cyclization Reactions from Acyclic Precursors

The construction of the pyrrolidine skeleton can be achieved through the cyclization of linear starting materials. nih.gov This approach involves the formation of one or more carbon-nitrogen bonds to close the ring. A common strategy is the intramolecular cyclization of amino alcohols or amino ketones. mdpi.com For instance, the cyclization of 1,4-amino alcohols can be facilitated under either acidic or basic conditions to yield the corresponding pyrrolidine. mdpi.com Another method involves the intramolecular hydroamination of unactivated olefins, which can be catalyzed by various transition metals. organic-chemistry.org

Recent advancements have also demonstrated the utility of Tf₂O-promoted intramolecular Schmidt reactions of ω-azido carboxylic acids to produce 2-substituted pyrrolidines. organic-chemistry.org Furthermore, biocatalytic approaches using engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives with high enantioselectivity. acs.org

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Product Scope |

| Intramolecular Amination | Amino Alcohols | Acid or Base | Substituted Pyrrolidines |

| Intramolecular Hydroamination | Aminoolefins | Iron or Gold Catalysts | Vinyl Pyrrolidines |

| Schmidt Reaction | ω-Azido Carboxylic Acids | Tf₂O | 2-Substituted Pyrrolidines |

| Enzymatic C-H Amination | Organic Azides | Engineered Cytochrome P411 | Chiral Pyrrolidines |

Derivatization from Pre-formed Cyclic Nitrogen Heterocycles (e.g., Proline Derivatives)

A widely employed strategy for synthesizing substituted pyrrolidines utilizes readily available chiral cyclic precursors, with proline and its derivatives being the most common starting materials. nih.govmdpi.com This "chiral pool" approach takes advantage of the inherent stereochemistry of these natural amino acids to produce enantiomerically pure products. nih.gov For example, the reduction of proline using reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields (S)-prolinol, a versatile intermediate for the synthesis of various pyrrolidine-containing drugs. nih.govmdpi.com

Functionalization of the pre-formed pyrrolidine ring can be achieved through various reactions. For instance, N-protected proline can be alkylated at the nitrogen atom, as demonstrated in the synthesis of Daclatasvir. nih.gov The carboxyl group of proline can be modified to introduce different functional groups, or the ring itself can be substituted at various positions. The synthesis of Captopril, an ACE inhibitor, involves the reaction of L-proline methyl ester with a substituted propanoic acid. researchgate.net

| Precursor | Reaction Type | Key Reagents | Example Product |

| L-Proline | Reduction | LiAlH₄ | (S)-Prolinol |

| N-Boc-L-proline | Alkylation | Alkyl Halide | N-Alkyl Proline Derivatives |

| L-Proline Methyl Ester | Amide Coupling | Activated Carboxylic Acid | Captopril Precursor |

| Pyroglutamic Acid | Nucleophilic Addition | Cyanide | 2,5-Disubstituted Pyrrolidines |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like substituted pyrrolidines in a single step from three or more starting materials. acs.orgresearchgate.net This approach offers high atom economy and efficiency by avoiding the isolation of intermediates. nih.gov A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles. tandfonline.com This [3+2] cycloaddition is a classic and highly effective method for constructing the pyrrolidine ring with control over stereochemistry. nih.gov

Copper(I)-catalyzed three-component assembly reactions between an α-diazo ester, an imine, and an alkene or alkyne can produce substituted pyrrolidines with good to excellent diastereoselectivities and high yields. figshare.com Another MCR strategy involves the reaction of aldehydes, amino acid esters, and chalcones in the presence of a base and an iodine catalyst to form pyrrolidine-2-carboxylates. tandfonline.com

| Reaction Type | Components | Catalyst/Promoter | Key Features |

| [3+2] Cycloaddition | Aldehyde, Amino Acid, Alkene | Varies | High stereocontrol |

| Three-Component Assembly | α-Diazo Ester, Imine, Alkene/Alkyne | Copper(I) Salts | Good diastereoselectivity |

| One-Pot Multicomponent | Aldehyde, Amino Acid Ester, Chalcone | K₂CO₃, I₂ | Forms pyrrolidine-2-carboxylates |

| TiCl₄-Catalyzed MCR | Phenyldihydrofuran, N-Tosyl Imino Ester, Silane | TiCl₄ | Diastereoselective, multiple stereocenters |

Cascade and Domino Processes in Pyrrolidine Formation

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These processes are highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov The synthesis of pyrrolidine derivatives can be achieved through various cascade sequences.

One such approach is the organocatalytic enantioselective [3+2] cycloaddition of α,β-unsaturated aldehydes and azomethine ylides, which can lead to densely substituted bicyclic and tricyclic nitrogen heterocycles. researchgate.net Another example is a one-pot nitro-Mannich/hydroamination cascade that combines organocatalysis and gold catalysis to produce trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. nih.gov Domino reactions can also be initiated from existing cyclic structures; for instance, 2-aryl-pyrrolidines can undergo an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process with alkynes to form pyrrolo[2,1-a]isoquinolines. nih.gov

Stereoselective Synthesis of this compound and Chiral Pyrrolidines

The biological activity of many pyrrolidine-containing compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Catalysis in Pyrrolidine Annulation

Asymmetric catalysis has become a powerful tool for the enantioselective synthesis of chiral pyrrolidines. nih.govmdpi.com This field has seen significant advancements, particularly in the area of organocatalysis. nih.gov Proline and its derivatives, especially diarylprolinol silyl ethers, are highly effective organocatalysts for a variety of asymmetric transformations that can lead to chiral pyrrolidine precursors. researchgate.net For example, the asymmetric organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes, catalyzed by a diarylprolinol silyl ether, can produce chiral Michael adducts in high yields and excellent enantioselectivity, which can then be converted to trans-3-substituted proline derivatives. researchgate.net

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most versatile methods for the enantioselective synthesis of pyrrolidines, allowing for the creation of multiple stereocenters with high control. rsc.org Metal catalysis also plays a crucial role. For instance, an asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes can lead to the enantioselective formation of vinyl pyrrolidines. organic-chemistry.org Furthermore, rhodium(II)-catalyzed asymmetric C-H insertion of carbenes into a pyrrolidine moiety can generate 2,5-disubstituted analogs with high enantio- and diastereocontrol. acs.org

| Catalytic System | Reaction Type | Key Features |

| Diarylprolinol Silyl Ether | Michael Addition | High enantioselectivity for chiral precursors |

| Chiral Metal Complexes | 1,3-Dipolar Cycloaddition | High stereocontrol, multiple stereocenters |

| Phosphinegold(I) Complexes | Intramolecular Hydroamination | Enantioselective formation of vinyl pyrrolidines |

| Rhodium(II) Catalysts | C-H Insertion | High enantio- and diastereocontrol for 2,5-disubstitution |

Diastereoselective Control in Pyrrolidine Formation

Achieving diastereocontrol is fundamental in the synthesis of polysubstituted pyrrolidines, where the relative orientation of substituents dictates the molecule's three-dimensional structure and, consequently, its properties. Key strategies to achieve this control include intramolecular cyclizations and cycloaddition reactions, where the stereochemistry of the starting material or the facial selectivity imposed by a catalyst directs the formation of a specific diastereomer.

One powerful method is the intramolecular aminooxygenation of alkenes. For instance, copper(II)-promoted cyclization of α-substituted 4-pentenyl sulfonamides leads preferentially to the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (d.r.) often exceeding 20:1. nih.gov In contrast, substrates with substitution at the γ-position tend to favor 2,3-trans pyrrolidine products, albeit with more moderate selectivity (approx. 3:1 d.r.). nih.gov This substrate-dependent control allows for the selective synthesis of different diastereomeric products.

Another significant approach is the [3+2] cycloaddition of azomethine ylides, which are versatile intermediates for constructing the pyrrolidine core. nih.gov The diastereoselectivity of these reactions can be exceptionally high, often controlled by the geometry of the dipole and the steric or electronic nature of the dipolarophile. In certain cases, intramolecular versions of this reaction can produce complex tricyclic pyrrolidine structures as a single diastereoisomer. umich.edu

The table below summarizes representative examples of diastereoselective pyrrolidine synthesis, highlighting the conditions and outcomes.

| Reaction Type | Substrate Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Product Configuration |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Copper(II) salts | >20:1 | 2,5-cis |

| Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamide | Copper(II) salts | ~3:1 | 2,3-trans |

| [3+2] Cycloaddition | Azomethine ylide & Alkenes | Silver(I) oxide (Ag₂O) | High to excellent | Varies with substrate |

| Reductive Cycloaddition | Linear amide precursor | Vaska's complex [IrCl(CO)(PPh₃)₂] | Single diastereoisomer | Tricyclic pyrrolidine core |

Enantioselective Routes to Substituted Pyrrolidines

The synthesis of specific enantiomers of substituted pyrrolidines is crucial, particularly for pharmaceutical applications where stereochemistry governs biological activity. Enantioselective methods typically rely on chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool."

A notable strategy for producing enantioenriched 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a subsequent ring contraction. nih.govnih.gov This method first establishes a stereogenic quaternary center and then forms the pyrrolidine ring in a stereospecific manner. nih.gov Similarly, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have become a cornerstone of enantioselective pyrrolidine synthesis. nih.govresearchgate.net The use of chiral metal–ligand complexes, particularly with copper(I), can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excess (ee). researchgate.netnih.gov

Organocatalysis also offers powerful enantioselective routes. Chiral phosphoric acids, for example, can catalyze aza-Michael cyclizations to form pyrrolidines with high enantioselectivity. nih.govorganic-chemistry.org Proline and its derivatives are themselves cornerstone organocatalysts, capable of promoting a wide range of asymmetric transformations that can lead to the construction of highly functionalized, enantioenriched pyrrolidine structures. mdpi.com

The following table presents selected examples of enantioselective methods for pyrrolidine synthesis.

| Reaction Type | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) / Ratio (er) |

| Asymmetric Allylic Alkylation / Ring Contraction | Palladium catalyst with chiral ligand | Establishes a quaternary stereocenter | Not specified, but described as enantioselective |

| [3+2] Cycloaddition | Copper(I) / Chiral Ligand | Catalytic control of cycloaddition | High ee values reported |

| α-Arylation of N-Boc-pyrrolidine | Palladium catalyst / (−)-sparteine | Asymmetric deprotonation-cross-coupling | 96:4 er |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Organocatalytic intramolecular cyclization | Up to 99% ee for related structures |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has introduced a variety of advanced techniques that offer improved control, efficiency, and safety for the synthesis of complex molecules like substituted pyrrolidines.

Photoredox Catalysis in Pyrrolidine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel pathways for pyrrolidine synthesis. core.ac.uk This approach can be used to initiate intramolecular radical cyclizations to form pyrrolidinone derivatives, often using metal-free organic dyes like Rose Bengal as the photocatalyst under blue LED irradiation. rsc.org Another innovative strategy involves the photoredox-catalyzed formal [3+2] cycloaddition of cyclopropyl ketones with imines or hydrazones. researchgate.net This method utilizes a redox auxiliary strategy to facilitate the photoreductive activation of the ketone, expanding the scope of cycloadditions to C=N electrophiles. researchgate.net Amine radical cations, generated via photoredox catalysis, can also serve as precursors to azomethine ylides for subsequent 1,3-dipolar cycloadditions. beilstein-journals.org These methods highlight the potential of photoredox catalysis to construct pyrrolidine rings through previously challenging radical-based mechanisms.

Transition Metal-Catalyzed Pyrrolidine Formation

Transition metal catalysis is a dominant and versatile strategy for pyrrolidine synthesis, with a broad range of metals enabling diverse and selective bond formations.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. Methods for the enantioselective α-arylation of N-Boc-pyrrolidine have been developed, proceeding through an asymmetric deprotonation followed by a Pd-catalyzed Negishi coupling to yield 2-arylpyrrolidines with excellent enantiomeric ratios (96:4 er). acs.org Pd-catalyzed carboamination reactions provide a route to 2-(arylmethyl)pyrrolidines with up to 94% ee. nih.gov Furthermore, intramolecular C-H amination at γ and δ positions using picolinamide-protected amines offers a direct route to the pyrrolidine ring. acs.org

Nickel-Catalyzed Reactions : Nickel catalysts are effective for constructing N-substituted pyrroles from diols and amines. nih.gov Supported nickel catalysts can also be used for the cyclization of putrescine (tetramethylenediamine) to form the parent pyrrolidine ring through the liberation of ammonia. google.com

Cobalt-Catalyzed Reactions : Cobalt catalysts enable the regioselective synthesis of pyrrolidinone derivatives via the reductive coupling of nitriles and acrylamides. organic-chemistry.org More recently, cobalt-catalyzed enantioselective hydromethylation of 3-pyrrolines has been developed as a streamlined route to valuable 3-methylpyrrolidine intermediates. nih.gov The industrial synthesis of pyrrolidine itself often employs a cobalt- and nickel-oxide catalyst. wikipedia.org

Rhodium-Catalyzed Reactions : Dirhodium catalysts are particularly effective for C-H amination reactions. nih.gov A powerful sequence involving a Rhodium-catalyzed intermolecular allylic C-H functionalization, followed by reduction and ozonolysis, has been used to prepare highly substituted β-arylpyrrolidines with excellent diastereo- and enantioselectivity. nih.gov

Copper-Catalyzed Reactions : Copper catalysis is prominent in the asymmetric synthesis of pyrrolidines. It is used to promote diastereoselective intramolecular aminooxygenation of alkenes nih.gov and enantioselective alkene diaminations to produce chiral 2-aminomethyl pyrrolidines. nih.gov Mechanistic studies have explored the intramolecular C-H amination of N-fluoride amides using specific copper complexes. acs.org

Continuous Flow Chemistry for Pyrrolidine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. aurigeneservices.comnih.gov This technology has been successfully applied to the synthesis of substituted pyrrolidines. For example, dipolar cycloaddition reactions of unstabilized azomethine ylides with nitroalkenes to generate 3-nitropyrrolidines have been efficiently performed in a flow reactor. researchgate.net The use of flow systems in concert with heterogeneous reagents and scavengers also allows for complex, multi-step sequences, such as the in-line oxidation of pyrrolidines to pyrroles. vapourtec.com The safe in-situ generation and immediate use of hazardous reagents is a key benefit, making flow chemistry particularly suitable for transformations involving unstable intermediates. nih.gov

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. The pyrrolidine scaffold itself is a privileged motif in this field. mdpi.com L-proline and its derivatives, such as diarylprolinol silyl ethers, are among the most powerful and widely used organocatalysts. mdpi.comacs.org They operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

These pyrrolidine-based catalysts are highly effective in promoting a vast array of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. mdpi.comvapourtec.com The products of these reactions are often linear, chiral molecules that can be subsequently cyclized to form highly substituted pyrrolidines. This sequential approach, where an organocatalytic step sets the stereochemistry followed by a ring-closing step, is a powerful strategy for constructing complex, enantioenriched pyrrolidine targets. researchgate.net

Synthetic Pathways to this compound and its Protected Forms

The construction of the this compound scaffold can be approached through the diastereoselective alkylation of a chiral N-protected 2-methylpyrrolidine (B1204830) precursor. This strategy leverages the existing stereocenter at the C2 position to direct the introduction of the 3-phenylpropyl group.

Preparation of this compound-1-carboxylate Derivatives

A viable route to this compound-1-carboxylate derivatives commences with an N-protected 2-methylpyrrolidine. The key transformation is the alkylation of the α-carbon to the nitrogen and the methyl group. This can be achieved by deprotonation with a strong base to form a nucleophilic intermediate, which is then reacted with an appropriate electrophile.

A general representation of this synthetic approach is outlined below:

Scheme 1: General Synthesis of this compound-1-carboxylate Derivatives

The success of this reaction is highly dependent on the choice of the nitrogen protecting group, the base, and the reaction conditions. The protecting group influences the acidity of the α-proton and the stereochemical outcome of the alkylation.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Boc-2-methylpyrrolidine | 1. sec-Butyllithium, (-)-Sparteine, Et₂O, -78 °C | Lithiated Intermediate |

| 2 | Lithiated Intermediate | (3-Bromopropyl)benzene, THF, -78 °C to rt | tert-Butyl this compound-1-carboxylate |

This is a hypothetical reaction scheme based on known chemical transformations.

Detailed research into the alkylation of α-lithio pyrrolidine derivatives has demonstrated the feasibility of introducing substituents at the C2 position google.com. The use of a chiral ligand such as (-)-sparteine can facilitate stereocontrol during the deprotonation and subsequent alkylation steps.

Synthesis of 1-(tert-Butyl) 2-Methyl 2-(3-phenylpropyl)pyrrolidine-1,2-dicarboxylate

The synthesis of 1-(tert-butyl) 2-methyl 2-(3-phenylpropyl)pyrrolidine-1,2-dicarboxylate requires the construction of a quaternary carbon center at the 2-position of the pyrrolidine ring, substituted with both a methyl and a 3-phenylpropyl group. A plausible approach involves the sequential alkylation of a suitable precursor.

One potential strategy begins with a commercially available N-Boc-pyrrolidine-2-carboxylic acid methyl ester. The first step would be the introduction of the methyl group at the C2 position, followed by the introduction of the 3-phenylpropyl group.

Scheme 2: Proposed Synthesis of 1-(tert-Butyl) 2-Methyl 2-(3-phenylpropyl)pyrrolidine-1,2-dicarboxylate

This pathway involves two successive deprotonation and alkylation steps at the same carbon atom. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient formation of the enolate at the C2 position.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-(tert-Butyl) 2-methyl pyrrolidine-1,2-dicarboxylate | 1. LDA, THF, -78 °C; 2. (3-Bromopropyl)benzene | 1-(tert-Butyl) 2-methyl 2-(3-phenylpropyl)pyrrolidine-1,2-dicarboxylate |

This is a hypothetical reaction scheme based on known chemical transformations.

Mechanistic Investigations of Pyrrolidine Synthesis and Transformations

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Formation

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. A predominant method is the [3+2] dipolar cycloaddition, which involves the reaction of an azomethine ylide with an alkene. nih.govacs.org In one well-studied approach, tertiary amides or lactams are converted into azomethine ylides through an iridium-catalyzed reductive process. acs.orgnih.gov The mechanism commences with the partial reduction of the amide precursor, followed by elimination to form an iminium ion. acs.orgnih.gov A subsequent deprotonation or loss of a trimethylsilyl (B98337) group adjacent to the iminium ion generates the versatile azomethine ylide intermediate, which then undergoes a cycloaddition with a dipolarophile to yield the pyrrolidine ring. acs.orgnih.gov

Another established mechanism involves the intramolecular cyclization of amino alcohols. A simple, one-pot preparation of cyclic amines can be achieved via the efficient chlorination of amino alcohols using thionyl chloride, which bypasses the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org Multicomponent reactions also offer efficient routes. For instance, the reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate proceeds via an acid-catalyzed condensation to form an imine intermediate. beilstein-journals.org This is protonated to an iminium species, which is then attacked by the enol form of the dioxovalerate to build the core structure that cyclizes into a pyrrolidinone, a common precursor to pyrrolidines. beilstein-journals.org

The table below summarizes key mechanistic approaches to pyrrolidine synthesis.

Table 1: Overview of Selected Pyrrolidine Formation Mechanisms

| Mechanism Type | Key Intermediates | Typical Catalysts/Reagents | Key Features |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Azomethine ylide, Iminium ion | Iridium complexes (e.g., Vaska's complex), Trifluoroacetic acid (TFA) nih.govacs.org | Forms two C-C bonds in a single step; high regio- and diastereoselectivity. acs.orgnih.gov |

| Nucleophilic Ring Closure | Activated Oxime | Base | Enolate attacks activated oxime nitrogen, out-competing Beckmann rearrangement. rsc.org |

| Multicomponent Reaction | Imine, Iminium ion, Enol | Acetic Acid | Forms complex structures from simple precursors in a one-pot process. beilstein-journals.org |

| Intramolecular Schmidt Reaction | Acylium ion, Azido-nitrilium ion | Triflic anhydride (B1165640) (Tf₂O) | Reaction of ω-azido carboxylic acids to form 2-substituted pyrrolidines. organic-chemistry.org |

Analysis of Interrupted Rearrangements and Ring-Opening Pathways

While many reactions proceed to the expected cyclic product, certain substrates and conditions can lead to interrupted rearrangements or ring-opening events, yielding acyclic or rearranged products. A notable example is the interrupted Curtius rearrangement observed with N-Boc-protected quaternary proline derivatives. acs.orgnih.gov Under thermal conditions, instead of the expected carbamate, these substrates yield ring-opened ketones and unsaturated pyrrolidines. acs.orgnih.gov The reaction outcome is dictated by the stability of a postulated N-acyliminium species formed during the rearrangement. acs.orgnih.gov

Stereospecific rearrangements can also occur during the cyclization of amino alcohols with vinyl sulfones. nih.gov This process, which proceeds via an aziridinium (B1262131) ion intermediate, is accompanied by a rearrangement of substituents from the alpha-position of the amine to the beta-position of the resulting pyrrolidine. nih.gov

Ring-opening of the stable pyrrolidine core is a challenging but synthetically useful transformation. Recent methods have leveraged photoredox catalysis and single electron transfer (SET) to achieve C-N bond cleavage under mild conditions. researchgate.netresearchgate.net For example, N-benzoyl pyrrolidines can undergo reductive C-N bond cleavage when treated with a Lewis acid and a photoredox catalyst. researchgate.net The mechanism involves SET to the amide, which triggers a site-selective cleavage at the C2–N bond. researchgate.net Another novel approach involves the reaction of pyrrolidines with difluorocarbene, which leads to a quaternary ammonium (B1175870) salt that undergoes ring opening via nucleophilic substitution. researchgate.net

Table 2: Examples of Interrupted and Ring-Opening Reactions

| Reaction Type | Substrate Type | Key Intermediate | Product Outcome |

|---|---|---|---|

| Interrupted Curtius Rearrangement | N-Boc-quaternary proline derivatives | N-acyliminium species | Acyclic ketones, Unsaturated pyrrolidines acs.orgnih.gov |

| Stereospecific Rearrangement | Amino alcohols and vinyl sulfones | Aziridinium ion | Rearranged substituted pyrrolidines nih.gov |

| Reductive C-N Cleavage | N-Benzoyl pyrrolidines | Radical anion | Linear N-benzoyl amines researchgate.net |

| Photooxidative Ring-Opening | N-Arylamino-pyrrolidines | Not specified | Acyclic aminoaldehydes researchgate.net |

| Difluorocarbene-Induced Opening | N-Phenylpyrrolidine | Quaternary ammonium salt | N-formyl amides researchgate.net |

Radical Intermediates and Single Electron Transfer Processes

Radical-mediated reactions provide powerful, alternative pathways for C-H functionalization and C-N bond formation in pyrrolidine synthesis. The classic Hofmann–Löffler reaction is a prime example, involving the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.org This generates a nitrogen-centered radical cation, which acts as the chain carrier. wikipedia.org This radical undergoes an intramolecular 1,5-hydrogen atom transfer, preferentially from a delta-carbon, to form a more stable carbon-centered radical. wikipedia.org This carbon radical then abstracts a halogen atom, and subsequent base-mediated intramolecular Sₙ2 reaction yields the pyrrolidine ring. wikipedia.org

Modern methods have expanded the toolkit for radical-based pyrrolidine synthesis. Titanium-catalyzed formal [3+2] cycloadditions of N-acylaziridines and alkenes proceed through a redox-relay mechanism that harnesses radical intermediates for selective C-N bond cleavage and formation. organic-chemistry.org Similarly, single electron transfer (SET) processes are instrumental in both ring formation and ring opening. Electroreductive cyclization of an imine with a terminal dihaloalkane begins with a one-electron reduction to form a stable radical anion. nih.gov This nucleophilic radical attacks the dihaloalkane, forming a new radical intermediate that is further reduced to an anion, which then cyclizes. nih.gov Conversely, SET photooxidation can initiate ring-opening reactions of N-arylamino-pyrrolidines to form acyclic products. researchgate.net

Table 3: Radical and Single Electron Transfer (SET) Processes in Pyrrolidine Chemistry

| Process | Key Intermediate(s) | Mechanism Highlights | Application |

|---|---|---|---|

| Hofmann–Löffler Reaction | Nitrogen-centered radical, Carbon-centered radical | Intramolecular 1,5-hydrogen atom transfer via a six-membered transition state. wikipedia.org | Ring Formation |

| Ti-Catalyzed [3+2] Cycloaddition | Unspecified radical intermediates | Redox-neutral reaction via a redox-relay mechanism. organic-chemistry.org | Ring Formation |

| Electroreductive Cyclization | Imine radical anion | Sequential one-electron reductions and nucleophilic attack. nih.gov | Ring Formation |

| SET Photooxidation | Unspecified radical intermediates | Initiates C-N bond cleavage under mild photooxidation conditions. researchgate.net | Ring-Opening |

| Reductive C-N Cleavage | Amide radical anion | Lewis acid-promoted SET from a photoredox catalyst to an amide carbonyl. researchgate.net | Ring-Opening |

Ligand and Catalyst Effects on Reaction Outcomes

The choice of catalyst and associated ligands is paramount in controlling the efficiency and selectivity of pyrrolidine synthesis. In metal-catalyzed reactions, the ligand sphere around the metal center directly influences the steric and electronic environment of the transition state, thereby dictating regio-, diastereo-, and enantioselectivity.

In the iridium-catalyzed synthesis of pyrrolidines via [3+2] cycloaddition, for example, the diastereoselectivity of the reaction can be improved by increasing the steric bulk of substituents on the amide precursor. acs.orgnih.gov Density functional theory (DFT) calculations have revealed a delicate balance between the asynchronicity of the transition state and the interaction energies between reactants, which controls the reaction's selectivity. nih.gov Catalyst-tuned regioselectivity has also been demonstrated in the hydroalkylation of 3-pyrrolines, where a cobalt catalyst favors C2-alkylation and a nickel catalyst directs the reaction to C3-alkylation. organic-chemistry.org Highly enantioselective arylations of N-tosylaldimines have been achieved using a rhodium hydroxide (B78521) complex paired with chiral bicyclo[3.3.0]octadiene ligands, enabling a one-pot synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org

Organocatalysis, using small chiral organic molecules like proline derivatives, also relies heavily on catalyst structure. nih.gov The stereochemical outcome is often governed by the formation of specific transition states, such as an enamine intermediate adopting a particular conformation due to the catalyst's structure. nih.gov DFT calculations have shown that factors like intramolecular hydrogen bonding within the catalyst can create a defined binding pocket that shields one face of the reactive intermediate, leading to high enantioselectivity. nih.gov

Table 4: Influence of Catalysts and Ligands on Pyrrolidine Synthesis

| Catalyst/Ligand System | Reaction Type | Effect on Outcome | Mechanistic Insight |

|---|---|---|---|

| Iridium (Vaska's Complex) | [3+2] Cycloaddition | Controls diastereoselectivity. acs.orgnih.gov | Steric bulk on substrates influences transition state energy. nih.gov |

| Cobalt vs. Nickel Catalysts | Hydroalkylation of 3-pyrrolines | Tunes regioselectivity between C2 and C3 alkylation. organic-chemistry.org | The metal center dictates the position of bond formation. |

| Rhodium / Chiral Diene Ligand | Arylation of Aldimines | Achieves high enantioselectivity (>95% ee). organic-chemistry.org | Chiral ligand creates an asymmetric environment around the metal. |

| Chiral Phosphoric Acid (CPA) | Aza-Michael Cyclization | Catalyzes asymmetric 'clip-cycle' reaction to yield enantioenriched pyrrolidines. whiterose.ac.uk | CPA activates the substrate through hydrogen bonding. |

| Proline-based Organocatalysts | Aldol / Michael Reactions | Induces high enantioselectivity. nih.gov | Catalyst structure forces a specific conformation (e.g., syn enamine) in the transition state. nih.gov |

Computational and Theoretical Studies on Pyrrolidine Reactivity and Selectivity

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the energetics of reactions involving pyrrolidine (B122466) scaffolds. This method allows for the calculation of key thermodynamic and kinetic parameters, such as reaction energies (ΔE) and activation energies (ΔG‡), which govern the feasibility and rate of a chemical transformation.

DFT calculations have been successfully employed to explore various reactions, including the synthesis of complex pyrrolidine derivatives and their subsequent transformations. For instance, studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have utilized DFT to propose reaction mechanisms and identify the most favorable pathways. nih.gov Computational analysis of the 3-phenylpropyl radical, a substructure of the title compound, has also been performed using DFT to determine the energetics of cyclization and fragmentation reactions. nih.gov

These calculations typically involve optimizing the geometries of reactants, transition states, and products. Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govbanglajol.infoijcce.ac.ir The resulting energy values provide a quantitative picture of the reaction's energy profile.

Table 1: Illustrative DFT Data for a Hypothetical Pyrrolidine Ring-Formation Step

This table represents typical data obtained from DFT calculations for a generic pyrrolidine synthesis, illustrating the type of energetic insights gained from such studies.

| Reaction Step | Method/Basis Set | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|

| C-N Bond Formation | B3LYP/6-311++G(d,p) | 18.5 | -25.2 |

Potential Energy Surface (PES) Analysis of Key Reaction Steps

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By analyzing the PES, chemists can visualize the entire reaction pathway, from reactants to products, including all intermediates and transition states. This analysis is crucial for understanding the detailed mechanism of key reaction steps in pyrrolidine synthesis.

For the formation of substituted pyrrolidines, PES analysis can reveal the lowest energy path a reaction will follow. nih.gov For example, in the synthesis of pyrrolidine-2,3-diones, the main product is formed by following the PES via the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.gov This approach helps to understand why certain isomers are formed preferentially over others. The study of the PES is not limited to reaction pathways; it is also used to analyze the conformational stability of the pyrrolidine ring itself, which often exists in various puckered forms. nih.govresearchgate.net

Theoretical Insights into Kinetic and Thermodynamic Selectivity

Many chemical reactions can yield multiple products through competing pathways. The distribution of these products is often governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgmasterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can become reversible, allowing equilibrium to be established. The major product is then the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgmasterorganicchemistry.comlibretexts.org

Computational studies are exceptionally well-suited to dissecting these two types of control. By calculating the activation energies for all competing pathways and the relative stabilities of all possible products, a clear prediction can be made about the reaction's outcome under different conditions. libretexts.org In the context of pyrrolidine synthesis, DFT calculations have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product distribution. nih.gov This implies that the transition state energies often play a more decisive role than the final product stabilities.

Table 2: Illustrative Energy Profile for Competing Pathways in a Pyrrolidine Reaction

This table illustrates how computational data can distinguish between kinetic and thermodynamic products. Product A, with a lower activation energy, is the kinetic product. Product B, with a more negative (more stable) relative energy, is the thermodynamic product.

| Product Pathway | Activation Energy (ΔG‡) (kcal/mol) | Relative Product Energy (ΔG) (kcal/mol) | Control Type |

|---|---|---|---|

| Pathway to Product A | 15.3 | -12.5 | Kinetic |

Predictive Modeling for Novel Pyrrolidine Syntheses

The insights gained from computational studies are not limited to explaining known reactions; they are increasingly used in a predictive capacity to design new synthetic routes. By understanding the mechanistic underpinnings and energetic factors that control pyrrolidine-forming reactions, chemists can design novel precursors and reaction conditions to achieve desired outcomes.

For example, a thorough mechanistic understanding derived from DFT can be used to predict whether a proposed synthetic methodology could be extended to new molecular scaffolds. This predictive power helps to guide experimental work, saving time and resources by focusing on the most promising synthetic strategies.

More advanced approaches involve the use of deep learning and other machine learning models for reaction prediction. These models are trained on vast datasets of known chemical reactions and can predict the products of new, unseen reactant combinations. While these tools show great promise for discovering novel reactions for pyrrolidine synthesis, their application in out-of-distribution settings—where the chemistry is truly novel—remains a significant challenge and an active area of research.

Chemical Transformations and Derivatization of Substituted Pyrrolidines

Ring Expansion and Contraction Reactions

Skeletal modification of the pyrrolidine (B122466) core through ring expansion or contraction provides access to different classes of nitrogen-containing heterocycles.

Ring Expansion: Ring expansion reactions can convert five-membered pyrrolidine rings into larger six-membered (piperidine) or seven-membered (azepane) rings. These transformations often proceed through the formation of a bicyclic intermediate, such as an aziridinium (B1262131) or azetidinium ion, followed by a regioselective nucleophilic attack that cleaves one of the internal bonds. While specific examples for 2-Methyl-2-(3-phenylpropyl)pyrrolidine are not documented, analogous transformations have been reported for other substituted pyrrolidines.

Ring Contraction: Ring contraction is a powerful method for synthesizing highly functionalized, strained ring systems or for creating specific substitution patterns. A notable method involves the thermal "Spino" ring contraction, which can be used to produce enantioenriched 2,2-disubstituted pyrrolidines from chiral hydroxamic acids derived from larger lactam structures. nih.govresearchgate.netnih.gov This stereospecific reaction proceeds through a proposed isocyanate-like intermediate, similar to a Hofmann rearrangement. researchgate.net

Another approach is the photo-promoted ring contraction of pyridines using silylborane, which yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products serve as versatile building blocks for further functionalized pyrrolidines. The selectivity of ring contraction can also be achieved from piperidine (B6355638) derivatives through oxidative processes, yielding pyrrolidin-2-ones. rsc.orgrsc.org

| Starting Material Class | Reaction Type | Product Class | Key Reagents/Conditions | Ref |

| Chiral Hydroxamic Acids | Thermal Ring Contraction | 2,2-Disubstituted Pyrrolidines | DBU or Et3N, in situ triflation | researchgate.net |

| Pyridines | Photo-promoted Ring Contraction | Bicyclic Pyrrolidine Derivatives | Silylborane, light | osaka-u.ac.jpnih.gov |

| N-Substituted Piperidines | Oxidative Ring Contraction | Pyrrolidin-2-ones | Specific oxidant and additive | rsc.org |

Carbon-Nitrogen Bond Cleavage and Skeletal Rearrangements

Cleavage of the robust carbon-nitrogen bonds within the pyrrolidine ring is a challenging but synthetically valuable transformation that enables "skeletal remodeling." nih.govresearchgate.net

A recently developed strategy employs a combination of a Lewis acid and photoredox catalysis to achieve the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidines. nih.govacs.orgnih.gov This method involves a single-electron transfer to the amide, facilitated by the Lewis acid, which leads to site-selective bond cleavage. nih.govnih.gov The resulting radical intermediate can participate in further reactions, including intermolecular C-C bond formation. nih.gov This protocol has been successfully applied to various 2-substituted pyrrolidines, including 2-methyl and 2-phenyl derivatives. nih.gov

Skeletal rearrangements can lead to significant structural diversification. While complex skeletal rearrangements for simple pyrrolidines are less common than for other systems, processes like the Hofmann, Curtius, or Lossen rearrangements on pyrrolidine-derived substrates can be considered a form of skeletal reorganization. researchgate.net

| Substrate Type | Transformation | Key Reagents | Outcome | Ref |

| N-Benzoyl-2-alkylpyrrolidine | Reductive C2-N Bond Cleavage | Lewis Acid (e.g., Sc(OTf)3), Photoredox Catalyst | Ring-opened product | nih.govacs.org |

| N-Acyl Pyrrolidines | Reductive Ring Opening | TmI2 | Ring-opened product | nih.govacs.org |

| N-Boc Pyrrolidines (C2-aryl/ester) | Reductive Ring Opening | Consecutive Photoinduced Electron Transfer (ConPET) | Ring-opened product | nih.govacs.org |

Selective Functionalization at Pyrrolidine Ring Positions

Direct functionalization of the C-H bonds of the pyrrolidine ring is a modern and efficient strategy for derivatization. The different positions on the pyrrolidine ring (C2, C3, C4, C5) exhibit distinct reactivity. For a 2,2-disubstituted pyrrolidine, the C2 position is blocked, directing functionalization to the C3, C4, and C5 positions.

The electronic properties of substituents can influence the site of functionalization. The nitrogen atom's basicity is affected by substituents at the C2 position. nih.gov Functionalization can also be achieved by first converting the pyrrolidine into a derivative like a pyrrolidin-2-one, which offers different reactivity. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be functionalized with nucleophiles at the 3-position. beilstein-journals.org

Introduction of Phenylpropyl and Methyl Moieties

The synthesis of the target compound, this compound, involves the specific introduction of a methyl group and a 3-phenylpropyl group at the C2 position of the pyrrolidine ring. The general synthesis of 2,2-disubstituted pyrrolidines can be challenging and often requires multi-step procedures.

General Synthetic Strategies:

From Acyclic Precursors: One common route involves the cyclization of acyclic amino alcohols or amino ketones. nih.gov

Alkylation of Pyrrolidine Derivatives: Sequential alkylation of a suitable pyrrolidine precursor, such as a pyrrolidone or an activated pyrroline, can be employed. The introduction of two different substituents at the C2 position would require a stepwise approach with careful control of reactivity.

Asymmetric Allylic Alkylation and Ring Contraction: An advanced method for creating chiral 2,2-disubstituted pyrrolidines involves an asymmetric allylic alkylation to set the stereogenic quaternary center, followed by a ring contraction. nih.govnih.gov

The introduction of the methyl group can be achieved using standard reagents like methyl iodide or dimethyl sulfate. The 3-phenylpropyl group can be introduced using 3-phenylpropyl halides or other electrophilic reagents. A plausible, though not specifically documented, route could involve the alkylation of a 2-methylpyrrolidine (B1204830) derivative (such as an N-protected 2-methylpyrrolidinone) with a 3-phenylpropyl halide. Alternatively, a precursor containing the 3-phenylpropyl group could be methylated. The synthesis of related compounds like 2-methylpyrrolidine often starts from chiral precursors like prolinol. google.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of 2-Methyl-2-(3-phenylpropyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the methyl group, and the phenylpropyl substituent. The chemical shifts are influenced by the electron density and the proximity to electronegative atoms or anisotropic groups. For instance, the protons of the phenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm) due to the ring current effect. The protons on the carbon adjacent to the nitrogen atom in the pyrrolidine ring are also shifted downfield. The methyl group at the C2 position would appear as a singlet in the upfield region. Due to the chiral center at C2, the methylene protons of the pyrrolidine ring and the propyl chain can exhibit diastereotopicity, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm). The quaternary carbon at the C2 position of the pyrrolidine ring would show a characteristic chemical shift. The carbons of the pyrrolidine ring and the propyl chain will appear at specific chemical shifts indicative of their substitution and proximity to the nitrogen atom.

Rotamer Analysis: In molecules with restricted bond rotation, such as N-substituted pyrrolidines, different rotational isomers or "rotamers" can exist and may be observable by NMR spectroscopy. This can lead to the appearance of multiple sets of signals for the atoms near the site of restricted rotation. While significant rotameric effects are less common in simple N-unsubstituted pyrrolidines, they can be induced by bulky substituents or specific solvent interactions.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.10 - 7.35 (m, 5H) | ~142 (C), 128.5 (CH), 128.3 (CH), 125.8 (CH) |

| Pyrrolidine-CH₂ (α to N) | 2.80 - 3.20 (m, 2H) | ~55 |

| Pyrrolidine-CH₂ | 1.70 - 2.00 (m, 4H) | ~40, ~25 |

| Phenylpropyl-CH₂ | 2.55 - 2.75 (t, 2H) | ~36 |

| Phenylpropyl-CH₂ | 1.50 - 1.70 (m, 2H) | ~30 |

| Phenylpropyl-CH₂ | 1.40 - 1.60 (m, 2H) | ~28 |

| C2-CH₃ | ~1.20 (s, 3H) | ~25 |

| C2 (quaternary) | - | ~65 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Techniques such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) are commonly employed for this purpose. The exact mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the eluted compound confirms its identity.

Fragmentation Analysis: Under electron ionization (EI) conditions in GC-MS, the molecular ion of this compound will undergo characteristic fragmentation. The fragmentation pattern is predictable based on the structure of the molecule. Common fragmentation pathways for pyrrolidine derivatives include α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a dominant fragmentation pathway for amines. The loss of the methyl group or the phenylpropyl side chain can also be observed. The tropylium ion (m/z 91) is a common fragment for compounds containing a benzyl group.

Expected HRMS and Major GC-MS Fragments:

| Technique | Parameter | Expected Value |

| HRMS (ESI-QTOF) | Calculated Exact Mass [M+H]⁺ | C₁₄H₂₂N⁺: 204.1747 |

| GC-MS (EI) | Molecular Ion (M⁺) | m/z 203 |

| α-Cleavage Fragment (loss of C₃H₇) | m/z 160 | |

| α-Cleavage Fragment (loss of CH₃) | m/z 188 | |

| Tropylium Ion | m/z 91 | |

| Pyrrolidinium Ion Fragment | m/z 70 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For this compound, which contains a chiral center at the C2 position, X-ray crystallography of a suitable single crystal would provide unambiguous assignment of the (R) or (S) configuration.

The crystal structure would reveal bond lengths, bond angles, and torsion angles, providing insight into the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the methyl and phenylpropyl substituents. Intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, would also be elucidated, providing information about the crystal packing.

As no specific crystal structure data for this compound is available in the searched literature, a data table cannot be generated.

Spectrophotometric Analyses (e.g., UV/Vis) for Reaction Monitoring and Product Characterization

UV/Visible spectrophotometry can be used to monitor the progress of reactions involving the synthesis of this compound, particularly if the reactants or products contain chromophores that absorb in the UV/Vis region. The phenyl group in the molecule is a chromophore that absorbs UV light. The typical absorption for a monosubstituted benzene ring occurs around 254 nm.

While UV/Vis spectroscopy is not a primary tool for detailed structural elucidation of this compound, it can be valuable for quantitative analysis and for detecting the presence of the aromatic moiety. The molar absorptivity (ε) at the wavelength of maximum absorbance (λmax) can be determined using the Beer-Lambert law and used for concentration measurements.

Expected UV/Vis Absorption Data:

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | ~254 | 200 - 400 |

| Hexane | ~254 | 200 - 400 |

Chromatographic Techniques (e.g., GC Analysis, TLC) for Purity and Yield Assessment

Chromatographic techniques are essential for assessing the purity and determining the yield of this compound.

Gas Chromatography (GC): GC analysis, typically with a flame ionization detector (FID), is a robust method for determining the purity of volatile compounds. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The area of the peak is proportional to the amount of the compound, which is useful for quantitative analysis and yield determination. The choice of the stationary phase of the GC column is critical for achieving good separation from any impurities or starting materials.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress and assessing the purity of a sample. The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica gel), and a suitable mobile phase is used for development. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. Visualization can be achieved using UV light (due to the phenyl group) or a staining agent (e.g., potassium permanganate or ninhydrin for the secondary amine).

Typical Chromatographic Parameters:

| Technique | Parameter | Typical Conditions/Values |

| GC Analysis | Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) |

| Oven Temperature | Programmed from a low initial temperature to a high final temperature (e.g., 100 °C to 280 °C) | |

| Detector | Flame Ionization Detector (FID) | |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether). A small amount of a basic modifier like triethylamine may be added to reduce tailing of the amine spot. | |

| Visualization | UV light (254 nm), Potassium permanganate stain, Ninhydrin stain | |

| Expected Rf | Dependent on the exact mobile phase composition, but generally in the range of 0.3 - 0.7 for good separation. |

Pyrrolidine Derivatives As Key Intermediates in the Synthesis of Complex Organic Molecules

Role of Substituted Pyrrolidines as Synthetic Building Blocks

Substituted pyrrolidines are powerful building blocks in organic synthesis due to their conformational rigidity and the presence of nitrogen, which can act as a nucleophile or a base. wikipedia.org Chiral substituted pyrrolidines, in particular, are cornerstones of asymmetric synthesis, serving as catalysts and chiral auxiliaries to control the stereochemical outcome of reactions. mdpi.comnih.gov The amino acids L-proline and 4-hydroxy-L-proline are common and inexpensive starting materials for a multitude of chiral pyrrolidine (B122466) derivatives. mdpi.com

The synthesis of polysubstituted pyrrolidines, including 2,2-disubstituted variants like 2-methyl-2-(3-phenylpropyl)pyrrolidine, allows for the creation of stereogenic quaternary centers, which are common motifs in bioactive molecules but are synthetically challenging to construct. nih.govnih.gov Methodologies such as asymmetric allylic alkylation followed by ring contraction have been developed to access these enantioenriched 2,2-disubstituted pyrrolidines, which can then be elaborated into more complex structures like indolizidine compounds. nih.govdocumentsdelivered.com

The utility of these building blocks is showcased in their application to construct a diverse range of molecular frameworks. The specific substitution pattern on the pyrrolidine ring dictates its reactivity and the types of structures it can generate.

Table 1: Applications of Substituted Pyrrolidine Building Blocks in Synthesis

| Pyrrolidine Precursor Type | Synthetic Application/Methodology | Target Molecular Class | Reference(s) |

|---|---|---|---|

| L-Proline / 4-Hydroxyproline | Functional group manipulation, reduction | Chiral drugs (e.g., Avanafil), organocatalysts | mdpi.com |

| 2-Aryl Pyrrolidines | Enantioselective arylation of imines | Bioactive molecules (e.g., Larotrectinib precursors) | acs.orgorganic-chemistry.org |

| 2,2-Disubstituted Pyrrolidines | Asymmetric allylic alkylation, ring contraction | Indolizidine alkaloids, compounds with quaternary centers | nih.govnih.gov |

Integration of Pyrrolidine Cores into Novel Heterocyclic Systems

The pyrrolidine scaffold is frequently integrated into larger, more complex heterocyclic systems, forming the core of many polycyclic alkaloids and pharmacologically important agents. nih.govresearchgate.net Synthetic chemists have devised numerous strategies to fuse or link the pyrrolidine ring with other carbocyclic or heterocyclic motifs.

One of the most powerful methods for constructing substituted pyrrolidines that can be integrated into larger systems is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction, often involving an azomethine ylide as the 1,3-dipole, allows for the diastereoselective and enantioselective synthesis of highly functionalized pyrrolidines, including spiro-pyrrolidines where the pyrrolidine ring is linked to another ring system through a single shared carbon atom. nih.govresearchgate.net These spirocyclic systems have rigid conformations that are valuable for incorporation into biological macromolecules. nih.gov

Furthermore, pyrrolidine rings can be key components in cascade reactions designed to build fused heterocyclic systems. For instance, pyrrolidine ring-closure/ring-opening sequences can lead to the formation of fused pyridine (B92270) derivatives. researchgate.net Pyrrolo-fused heterocycles, such as pyrrolo[1,2-a]quinolines, are another important class of compounds synthesized using the pyrrolidine core, often exhibiting significant biological activity. mdpi.com

Table 2: Synthetic Strategies for Integrating Pyrrolidine Cores

| Synthetic Strategy | Resulting Heterocyclic System | Key Features | Reference(s) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Spiro-pyrrolidines, Pyrrolizidines | High stereocontrol, construction of complex 3D structures. | nih.govresearchgate.net |

| Cascade Annulation | Fused Pyridines (e.g., Pyrazolopyridines) | One-pot synthesis, formation of multiple rings sequentially. | researchgate.net |

| Intramolecular Cyclization | Pyrrolo[2,1-a]isoquinolines, Indolizidines | Access to polycyclic alkaloid cores. | acs.org |

Strategic Application of Pyrrolidine Scaffolds in Target-Oriented Synthesis

The ultimate demonstration of the value of pyrrolidine derivatives as synthetic intermediates is their successful application in the total synthesis of complex natural products. nih.gov The pyrrolidine motif is central to several families of alkaloids, including those from the Aspidosperma, Stemona, and batzelladine families, making pyrrolidine-based strategies essential for their synthesis. nih.govresearchgate.net

In target-oriented synthesis, a chiral pyrrolidine building block can be used to install a key stereocenter early in the synthetic route, with this stereochemistry being carried through to the final product. For example, a Lewis acid-mediated reductive hydroamination cascade of enynyl amines provides stereoselective access to substituted pyrrolidines that have served as key intermediates in the total syntheses of alkaloids like (+)-solenopsins and (±)-bgugaine. organic-chemistry.org

The synthesis of pyrrolidine alkaloids often relies on the strategic formation of the heterocyclic ring at a crucial stage. For instance, intramolecular C-N bond formation on an amide-tethered system has been successfully applied to the total synthesis of naturally occurring pyrrolidine alkaloids. researchgate.net These approaches highlight the modularity and efficiency that pyrrolidine scaffolds bring to the complex challenge of natural product synthesis. organic-chemistry.org

Table 3: Examples of Pyrrolidine Scaffolds in Natural Product Synthesis

| Natural Product Target | Key Pyrrolidine Intermediate Strategy | Synthetic Utility | Reference(s) |

|---|---|---|---|

| (+)-Solenopsins | TMSOTf-mediated reductive hydroamination | Stereoselective formation of the 2,6-disubstituted core. | organic-chemistry.org |

| Pyrrolidine Alkaloids | Intramolecular C-N bond formation via DDQ | Final ring-closing step to form the heterocyclic core. | researchgate.net |

| (+)-Crispine A (Pyrrolo[2,1-a]isoquinoline) | Construction from chiral pyrrolidine-2,5-diones | Use of a natural product-derived chiron for synthesis. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.